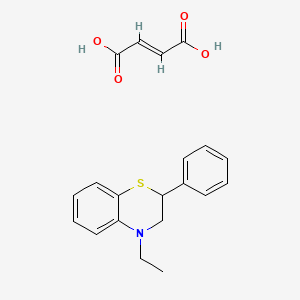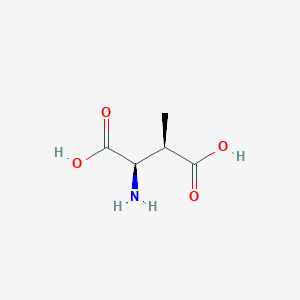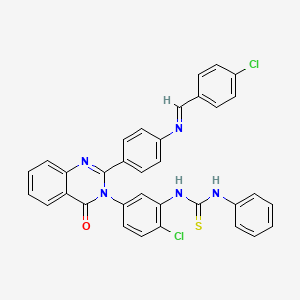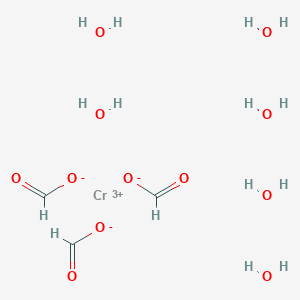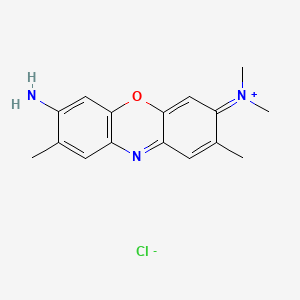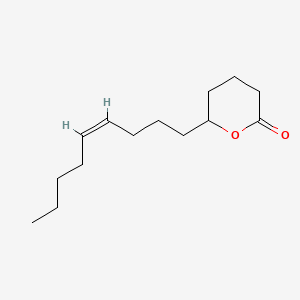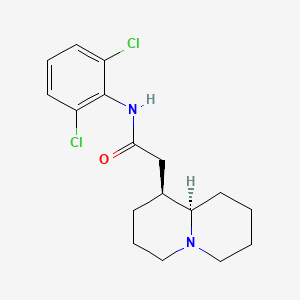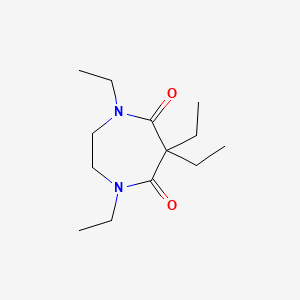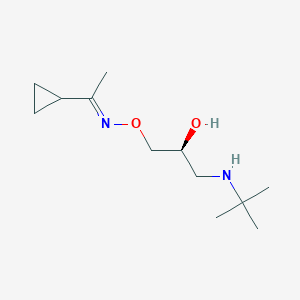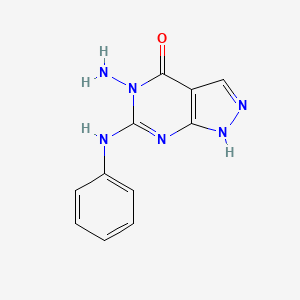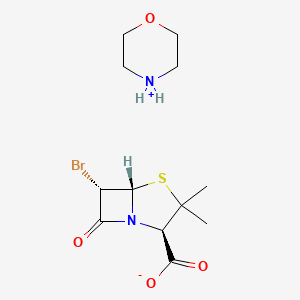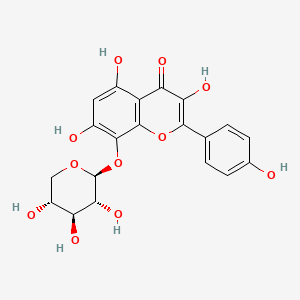
Rhodalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodalin is a flavonoid glycoside compound, specifically a derivative of herbacetin. It is known for its unique chemical structure and biological activities. This compound is found in various species of the genus Rhodiola, which are known for their adaptogenic and immunostimulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Rhodalin involves the extraction and isolation from plant sources, particularly from the herb of Rhodiola species. The process typically includes:
Extraction: The herb is extracted using ethanol (EtOH) to obtain a crude extract.
Fractionation: The crude extract is then fractionated using butanol (BuOH) to separate the active components.
Chromatographic Separation: The BuOH fraction is subjected to column chromatography (CC) over polyamide, Sephadex LH-20, and silica gel.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rhodalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Rhodalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of natural health products and supplements.
Mecanismo De Acción
Rhodalin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Properties: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Rhodalin is compared with other similar flavonoid glycosides, such as:
Herbacetin Glycosides: Including herbacetin-8-O-glucuronide and herbacetin-8-O-arabinoside.
Gossypetin Glycosides: Such as gossypetin-8-O-glucuronide and gossypetin-8-O-xyloside.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
Propiedades
Número CAS |
54676-60-7 |
|---|---|
Fórmula molecular |
C20H18O11 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1 |
Clave InChI |
HSBPTANNLNRKFF-AGOBOLRFSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


